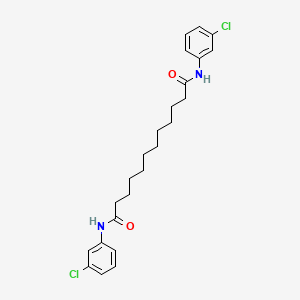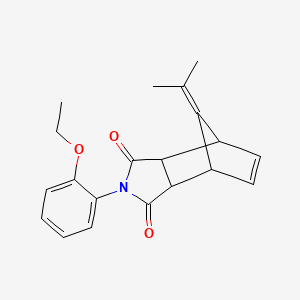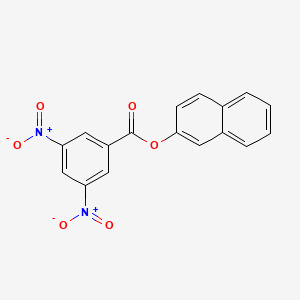![molecular formula C24H19BrN2O B15014358 2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B15014358.png)
2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring. The compound features a brominated naphthalene moiety and a naphthylidene group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromonaphthalene.
Formation of Acetohydrazide: Acetohydrazide is prepared by reacting acetic acid with hydrazine hydrate (NH2NH2·H2O).
Condensation Reaction: The final step involves the condensation of 4-bromonaphthalene with acetohydrazide in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the brominated naphthalene ring.
Reduction: Reduction reactions may target the hydrazide functional group, converting it to an amine.
Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted naphthalene derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving hydrazides.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide involves interactions with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds like 1-bromonaphthalene and 2-naphthylamine.
Hydrazides: Compounds like isoniazid and benzhydrazide.
Uniqueness
The unique combination of a brominated naphthalene ring and a naphthylidene group distinguishes this compound from other similar compounds. This structural uniqueness may impart specific chemical reactivity and biological activity.
特性
分子式 |
C24H19BrN2O |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
2-(4-bromonaphthalen-1-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H19BrN2O/c1-16(18-11-10-17-6-2-3-7-19(17)14-18)26-27-24(28)15-20-12-13-23(25)22-9-5-4-8-21(20)22/h2-14H,15H2,1H3,(H,27,28)/b26-16+ |
InChIキー |
YSNFLVAADQUBOL-WGOQTCKBSA-N |
異性体SMILES |
C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15014277.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15014281.png)

![3-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B15014288.png)

![2,4-dichloro-6-[(E)-({4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}imino)methyl]phenol](/img/structure/B15014299.png)
![1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B15014303.png)
![O-[4-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate](/img/structure/B15014326.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B15014328.png)

![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15014347.png)

![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
![3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014373.png)
